1,2-Dihydrovomilenine

描述

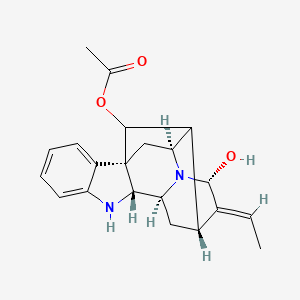

Structurally, it features a reduced indolenine ring system, which distinguishes it from related alkaloids like vomilenine and ajmaline . Its synthesis involves NADPH-dependent enzymatic reductions, including the action of 1,2-dihydrovomilenine 19,20-reductase (DHVR), a key enzyme in the ajmaline biosynthetic pathway .

属性

分子式 |

C21H24N2O3 |

|---|---|

分子量 |

352.4 g/mol |

IUPAC 名称 |

[(1R,9R,10S,12R,13E,14R,16S,18R)-13-ethylidene-14-hydroxy-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] acetate |

InChI |

InChI=1S/C21H24N2O3/c1-3-11-12-8-15-18-21(13-6-4-5-7-14(13)22-18)9-16(23(15)20(11)25)17(12)19(21)26-10(2)24/h3-7,12,15-20,22,25H,8-9H2,1-2H3/b11-3+/t12-,15-,16-,17?,18-,19+,20+,21+/m0/s1 |

InChI 键 |

DRMGJVPVCAJMDJ-OEJJZAABSA-N |

手性 SMILES |

C/C=C/1\[C@@H]2C[C@H]3[C@H]4[C@@]5(C[C@@H](C2[C@H]5OC(=O)C)N3[C@@H]1O)C6=CC=CC=C6N4 |

规范 SMILES |

CC=C1C2CC3C4C5(CC(C2C5OC(=O)C)N3C1O)C6=CC=CC=C6N4 |

产品来源 |

United States |

相似化合物的比较

Structural and Spectral Comparison with Related Alkaloids

1,2-Dihydrovomilenine is structurally distinct from analogs due to the reduction of the 1,2-position in its indolenine ring. This modification results in unique UV-Vis spectral properties:

- This compound : Maxima at 235 nm and 287 nm .

- Vomilenine and 19,20-Dihydrovomilenine : Maxima at 221 nm and 269 nm .

The spectral shift underscores the electronic changes induced by ring reduction, which may influence its reactivity and binding interactions in biological systems.

Pharmacological Target Affinities

This compound exhibits dual targeting of PARP-1 (poly-ADP ribose polymerase-1) and VEGFR-2 (vascular endothelial growth factor receptor-2), setting it apart from other R. serpentina alkaloids.

Table 1: Binding Affinities of Selected Alkaloids

Key Observations :

- While serpentinine has superior PARP-1 affinity (ΔG = -14.36 kcal/mol), its high molecular weight (685.8 Da) violates Lipinski's Rule of Five, limiting oral bioavailability .

- This compound balances moderate PARP-1 binding (ΔG = -9.66 kcal/mol) with compliance to drug-likeness criteria, making it a viable candidate for further development .

- serpentina derivatives, though specific ΔG values remain unreported .

Drug-Likeness and Physicochemical Properties

This compound adheres to Lipinski's Rule of Five, a critical benchmark for drug development:

Table 2: Drug-Likeness Comparison

| Compound | Molecular Weight (Da) | H-Bond Donors | H-Bond Acceptors | LogP | Lipinski Compliance |

|---|---|---|---|---|---|

| This compound | 354.4 | 3 | 6 | 2.9 | Yes |

| Serpentinine | 685.8 | 5 | 9 | 4.2 | No |

| Renoxidine | 382.5 | 4 | 7 | 3.5 | No |

Implications: Compliance with Lipinski's rules positions this compound as a more promising oral drug candidate compared to non-compliant analogs like serpentinine and renoxidine.

Therapeutic Potential and Comparative Advantages

This compound's dual inhibition of PARP-1 and VEGFR-2 suggests a unique mechanism for combinatorial cancer therapy:

- PARP-1 inhibition disrupts DNA repair in cancer cells, enhancing chemotherapeutic efficacy .

- VEGFR-2 targeting may suppress tumor angiogenesis, limiting nutrient supply to malignancies .

In contrast, analogs like ajmalicine and yohimbine primarily target PARP-1 without demonstrated antiangiogenic activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。